8-Butoxy-2,6-dimethyloct-2-ene is an organic compound with the molecular formula and a CAS number of 71077-30-0. It features a butoxy group attached to a dimethyl-substituted octene backbone. This compound is characterized by its unique structure, which includes a double bond located at the second carbon position, contributing to its reactivity and potential applications in various chemical processes. The presence of the butoxy group enhances its solubility in organic solvents, making it valuable in formulations and synthesis reactions.
The compound's unique structure allows it to serve as a versatile building block in synthetic organic chemistry .
The synthesis of 8-butoxy-2,6-dimethyloct-2-ene typically involves etherification processes. Common methods include:
For instance, one method involves the alkylation of a 1,1-dihydroperoxycyclodecane followed by hydrolysis .
Interaction studies involving 8-butoxy-2,6-dimethyloct-2-ene often focus on its reactivity towards nucleophiles and electrophiles. Similar compounds have been shown to interact with various organometallic reagents, leading to diverse product formations. These studies help elucidate reaction mechanisms and optimize conditions for desired outcomes.
For example, investigations into related ethers reveal that they can undergo selective reactions with organolithium reagents, showcasing the influence of substituents on reactivity patterns .
Several compounds share structural similarities with 8-butoxy-2,6-dimethyloct-2-ene. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 8-Hydroperoxy-2,6-dimethyloct-2-ene | Contains hydroperoxide functionality | Exhibits distinct reactivity due to O-O bond |
| 8-Octyloxy-2-methylpropene | Longer alkyl chain | Enhanced hydrophobicity |
| 7-Octenyl butyl ether | Different alkene position | Varying reactivity due to double bond location |
These comparisons illustrate how variations in structure lead to differences in physical properties and reactivity profiles among similar compounds .
The systematic name 8-butoxy-2,6-dimethyloct-2-ene follows IUPAC rules for alkenes and ethers. The parent chain is an eight-carbon octene ($$ \text{C}8\text{H}{16} $$), with the double bond located between carbons 2 and 3 (denoted by "oct-2-ene"). Substituents include:
The stereochemistry of the double bond is unspecified in most literature, though the compound’s commercial forms typically exist as mixtures of stereoisomers. The molecular weight is 212.38 g/mol, with a monoisotopic mass of 212.214016 Da.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 71077-30-0 | |
| ChemSpider ID | 104345 | |
| MDL Number | MFCD34806527 | |
| Molecular Formula | $$ \text{C}{14}\text{H}{28}\text{O} $$ | |
| Purity (Commercial) | >95% |
First reported in the late 20th century, 8-butoxy-2,6-dimethyloct-2-ene emerged as a byproduct in terpene ether synthesis. Early studies focused on its isolation from citronellyl alcohol derivatives, where butoxylation reactions were optimized for yield. The compound’s potential as a building block gained attention in the 2010s, with publications highlighting its role in:
Despite these advances, the compound remains understudied compared to structurally similar ethers like linalyl butyl ether. Recent patent filings (post-2020) have explored its use in chiral resolution processes, leveraging its stereochemical diversity.
The compound 8-butoxy-2,6-dimethyloct-2-ene features an octene backbone with a double bond located at the second carbon position, specifically between carbon atoms 2 and 3. This double bond introduces unsaturation and influences the molecular geometry by restricting rotation around the C2-C3 bond. The oct-2-ene backbone consists of an eight-carbon linear chain with methyl substituents at carbons 2 and 6, contributing to the overall steric and electronic environment of the molecule. The molecular formula is C14H28O, and the molar mass is approximately 212.37 g/mol [1] [6].
At the eighth carbon of the octene chain, a butoxy substituent (-O-C4H9) is attached via an ether linkage, which significantly affects the compound's polarity and solubility characteristics. The butoxy group is a four-carbon alkoxy chain connected through an oxygen atom, contributing to the molecule's ether functionality. Additionally, two methyl groups are attached at carbons 2 and 6, respectively, which influence the steric hindrance and conformational preferences of the molecule. These substituents collectively define the compound's chemical reactivity and physical properties [1] [6].
The double bond between carbons 2 and 3 in 8-butoxy-2,6-dimethyloct-2-ene can exhibit cis-trans (geometric) isomerism due to restricted rotation around the double bond. The cis isomer would have substituents on the same side of the double bond, whereas the trans isomer would have them on opposite sides. This stereochemical variation affects the molecule’s spatial arrangement and, consequently, its physical and chemical properties. Nuclear magnetic resonance (NMR) spectroscopy data indicate the presence of distinct chemical shifts consistent with the double bond environment, supporting the existence of such isomerism [3].
The alkyl chains, including the butoxy substituent and the methyl groups, exhibit conformational flexibility primarily due to single bonds allowing rotation. However, steric interactions between the methyl groups and the butoxy chain influence preferred conformations. The butoxy chain likely adopts a staggered conformation to minimize torsional strain and steric hindrance. The methyl substituents at carbons 2 and 6 impose additional steric constraints, affecting the overall molecular shape and potentially influencing intermolecular interactions. Detailed NMR studies, including DEPT-135, HSQC, and COSY spectra, provide insight into these conformational preferences [3].
A structurally analogous compound is 8-bromo-2,6-dimethyloct-2-ene, which differs primarily by substitution of the butoxy group with a bromine atom at the eighth carbon. This substitution alters the molecular weight (219.16 g/mol for the bromo derivative) and significantly changes the compound's chemical reactivity and physical properties due to the presence of a halogen. The bromine substituent increases the electrophilicity at C8 and modifies the compound’s polarity and potential for further chemical transformations. The backbone and methyl substitutions remain consistent, allowing for direct comparison of steric and electronic effects between ether and halogen substituents [4] [7].
Citronellyl butyrate shares structural parallels with 8-butoxy-2,6-dimethyloct-2-ene, particularly in the presence of an alkyl chain with methyl substitutions and an ether or ester functional group attached at a terminal position. Both compounds possess similar carbon skeletons with unsaturation and branching, which influence their molecular geometry and physicochemical properties. The butyrate ester in citronellyl butyrate corresponds functionally to the butoxy ether in 8-butoxy-2,6-dimethyloct-2-ene, although the ester linkage introduces different electronic and steric characteristics. These similarities provide a basis for comparative studies on reactivity and applications in synthetic organic chemistry .
| Property | 8-Butoxy-2,6-dimethyloct-2-ene | 8-Bromo-2,6-dimethyloct-2-ene | Citronellyl Butyrate (for comparison) |
|---|---|---|---|
| Molecular Formula | C14H28O | C10H19Br | C14H26O2 |
| Molar Mass (g/mol) | 212.37 | 219.16 | ~226.36 |
| Functional Group | Ether (butoxy) | Halogen (bromo) | Ester (butyrate) |
| Double Bond Position | Between C2 and C3 | Between C2 and C3 | Similar position in alkyl chain |
| Methyl Substituents | At C2 and C6 | At C2 and C6 | At similar positions |
| Stereochemistry | Cis-trans isomerism possible | Cis-trans isomerism possible | Similar stereochemical considerations |
| Polarity | Moderate (ether oxygen) | Higher (due to bromine) | Moderate to high (ester group) |
One established synthetic approach to 8-butoxy-2,6-dimethyloct-2-ene involves the alkylation of hydroperoxide intermediates using tert-butyl reagents. Specifically, the reaction of 3,7-dimethyl-6-octenyl triflate with tert-butyl hydroperoxide in the presence of a base yields the target ether compound with approximately 70% yield. This process typically occurs in tetrahydrofuran solvent at low temperatures ranging from −78 degrees Celsius to room temperature, employing stoichiometric organometallic reagents to facilitate the nucleophilic displacement necessary for ether formation [1].
The mechanism involves nucleophilic attack on the electrophilic triflate intermediate, with the butoxy group’s electron-donating properties stabilizing transition states and favoring regioselective O-alkylation. Radical-mediated pathways have also been observed in related systems, especially when silyl peroxides are involved, as indicated by the formation of pentylbenzene byproducts from radical recombination [1].
The use of triflate intermediates such as 3,7-dimethyl-6-octenyl triflate is central to conventional ether synthesis strategies for this compound. The triflate group serves as an excellent leaving group, enabling nucleophilic substitution by alkoxide or hydroperoxide species to form the butoxy ether linkage. Reaction conditions optimized for these transformations include low temperatures and aprotic solvents like tetrahydrofuran, which help maintain the stability of reactive intermediates and improve yields [1].
Recent advances have introduced transition metal catalysts to improve the efficiency and selectivity of ether syntheses involving 8-butoxy-2,6-dimethyloct-2-ene analogs. For example, ytterbium triflate (Yb(OTf)3) has been demonstrated as an effective catalyst in the formation of tert-butyl ethers via a decarboxylative etherification process mediated by di-tert-butyl dicarbonate. This catalytic system operates under mild conditions (around 80 degrees Celsius) in solvents such as acetonitrile and achieves yields up to 70% for related ether products [2] [3].
The proposed mechanism involves the formation of a chelate complex between the catalyst and di-tert-butyl dicarbonate, followed by nucleophilic addition of the alcohol substrate to form an activated intermediate. Subsequent elimination steps lead to the formation of the ether with the release of carbon dioxide and tert-butanol. Temperature elevation favors the formation of the desired ether over carbonate byproducts, indicating temperature-dependent selectivity in the catalytic cycle [2] [3].
Phase-transfer catalysis offers an alternative strategy for ether formation by facilitating the reaction between organic substrates and nucleophiles across immiscible phases. Processes employing tetra-substituted ammonium salts as phase-transfer catalysts have been reported to efficiently produce ethers, including those with unsaturated side chains, under ambient temperature and vigorous stirring conditions. These methods are advantageous for their fast reaction rates, suppression of side reactions, and simple product isolation by sedimentation [4].
The reaction typically proceeds in an emulsion of aqueous alkali and a water-immiscible organic solvent such as dichloroethane. The catalytic amount of phase-transfer catalyst enables the transfer of reactive anions into the organic phase, promoting nucleophilic substitution on alkyl halide or triflate substrates to form ethers [4].
Solvent choice critically influences the yield and selectivity of etherification reactions leading to 8-butoxy-2,6-dimethyloct-2-ene. Studies using Yb(OTf)3-catalyzed ether formation demonstrated that acetonitrile as a solvent at elevated temperatures (around 80 degrees Celsius) significantly improves conversion and selectivity toward tert-butyl ether products compared to other solvents such as dichloromethane, 1,4-dioxane, or dimethylformamide. For example, reactions in acetonitrile at 80 degrees Celsius reached up to 90% conversion within 18 hours, whereas lower temperatures or alternative solvents yielded less than 50% conversion over longer times [2].
This solvent effect is attributed to the improved solubility of the catalyst and substrates, as well as enhanced dissociation of the metal cation, which facilitates the catalytic cycle. The polarity and coordinating ability of acetonitrile likely stabilize key intermediates and transition states, favoring the desired ether formation pathway [2] [3].
| Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Ether (%) |
|---|---|---|---|---|
| Acetonitrile | 25 | 24 | 45 | Moderate |
| Acetonitrile | 80 | 4 | 30 | Low |
| Acetonitrile | 80 | 18 | 90 | High |
| Dichloromethane | 25 | 24 | <40 | Low |
| Dimethylformamide | 25 | 24 | <40 | Low |
Temperature plays a pivotal role in directing the stereochemical outcome and product distribution in the synthesis of 8-butoxy-2,6-dimethyloct-2-ene. At lower temperatures, reactions tend to favor carbonate intermediate formation, which is an undesired side product. Increasing the temperature shifts the equilibrium toward the formation of the desired tert-butyl ether product by promoting the dissociation of catalyst complexes and facilitating elimination steps in the reaction mechanism [2] [3].
This temperature-dependent selectivity is crucial for optimizing synthetic protocols to maximize yield and purity of the target ether. It also highlights the importance of fine-tuning reaction conditions to control stereochemical and regioselective aspects of the etherification process.